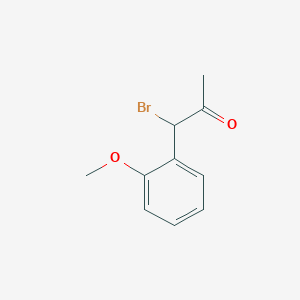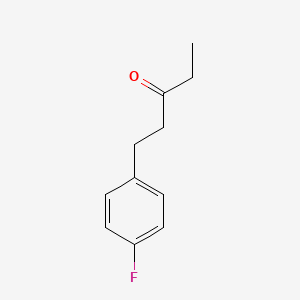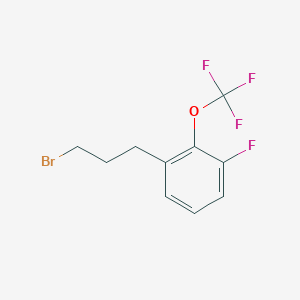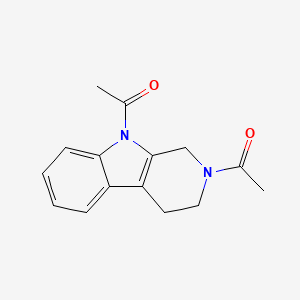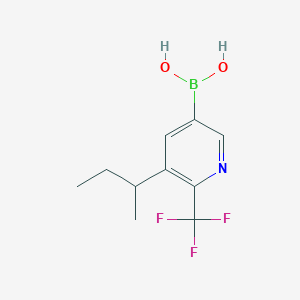
(5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a sec-butyl group at the 5-position and a trifluoromethyl group at the 6-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the introduction of the boronic acid group to a pre-formed pyridine ring. One common method is the borylation of halogenated pyridine derivatives using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid ester or boronate.
Reduction: Reduction of the boronic acid group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or organometallic compounds under basic conditions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the design of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of (5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
(5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid: Unique due to the presence of both sec-butyl and trifluoromethyl groups on the pyridine ring.
(5-(tert-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid: Similar structure but with a tert-butyl group instead of a sec-butyl group.
(5-(sec-Butyl)-6-(methyl)pyridin-3-yl)boronic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The combination of the sec-butyl and trifluoromethyl groups in this compound imparts unique steric and electronic properties, making it a valuable compound for specific applications in organic synthesis and drug development.
特性
分子式 |
C10H13BF3NO2 |
|---|---|
分子量 |
247.02 g/mol |
IUPAC名 |
[5-butan-2-yl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BF3NO2/c1-3-6(2)8-4-7(11(16)17)5-15-9(8)10(12,13)14/h4-6,16-17H,3H2,1-2H3 |
InChIキー |
BIVDMRJVSPAULL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)C(C)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14074613.png)


![2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one](/img/structure/B14074631.png)
![methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14074639.png)
